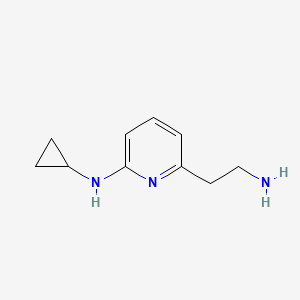

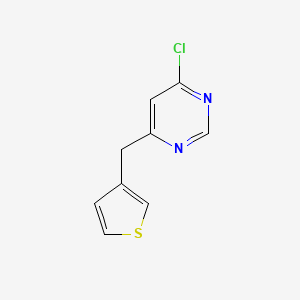

5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole” and similar compounds can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

Thiophene, a component of the compound, is aromatic and exhibits extensive substitution reactions. It is a colorless liquid with a benzene-like odor and, in most of its reactions, it resembles benzene .Applications De Recherche Scientifique

Synthesis and Characterization

One significant application of 5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole in scientific research involves the synthesis and characterization of new compounds. For instance, the compound has been used in the creation of bis-pyrazolyl-thiazoles, which incorporate the thiophene moiety and show potent anti-tumor activities. Specifically, these compounds have demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential in cancer research and treatment Gomha et al., 2016.

Antitumor Evaluation

Thiophene-based azo dyes incorporating pyrazolone moiety have also been synthesized and evaluated for their antitumor activity. These dyes, when applied to polyester fabric, exhibited red to blue shifted color with high extinction coefficient, showing that the compound's derivatives can have significant applications in the development of dyes with medical applications Gouda et al., 2016.

Antidepressant Activity

The compound and its derivatives have also been explored for their potential in treating depression. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. One of the derivatives showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating its potential as an antidepressant medication Mathew et al., 2014.

Anti-Inflammatory and Anti-Bacterial Studies

Additionally, novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles were synthesized and characterized, showing excellent anti-inflammatory activity and anti-bacterial inhibitory potency. This highlights the compound's potential applications in developing new anti-inflammatory and antibacterial drugs Kumbar et al., 2018.

Antimicrobial and Antioxidant Activities

Moreover, the compound's derivatives were used to create heterocycles that exhibited antimicrobial, anti-inflammatory, and analgesic activities, emphasizing the versatility of this compound in synthesizing new pharmaceutical agents with diverse medicinal properties Abdel-Wahab et al., 2012.

Safety and Hazards

Orientations Futures

Research on thiophene-based compounds is ongoing, with recent studies focusing on the design of novel compounds combining several pharmacophores in their composition with the aim to obtain bioactive molecules with a broad spectrum of pharmacological action . Another study synthesized a series of new N-(thiophen-2-yl) nicotinamide derivatives and found them to be significant lead compounds for further structural optimization .

Mécanisme D'action

Target of Action

The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been shown to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .

Biochemical Pathways

The compound also contains a thiophene ring, which is found in many drugs and biologically active compounds . Thiophene derivatives can affect various biochemical pathways, depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For example, the presence of the isopropyl group might affect the compound’s lipophilicity, which could influence its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation in the body .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

5-(azidomethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S/c1-8(2)16-9(7-13-15-12)6-10(14-16)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOREWDSMKBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)